(2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate
Description
Properties
IUPAC Name |
(2-carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-12-11(6-3-7-17-12)14(19)20-8-9-4-1-2-5-10(9)13(16)18/h1-7H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNRGCDSAVUQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(N=CC=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with (2-carbamoylphenyl)methanol under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and carbamoyl group allows for specific interactions with biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the pyridine ring and ester groups. Notable examples include:
| Compound Name | Substituent (Pyridine) | Ester Group | Key Functional Differences |
|---|---|---|---|
| (2-Carbamoylphenyl)methyl 2-chloro-3-carboxylate | 2-Carbamoylphenyl | Methyl | Carbamoyl group enhances polarity |
| Ethyl 2-chloropyridine-3-carboxylate (CAS 1452-94-4) | None | Ethyl | Simpler ester; higher lipophilicity |
| Methyl 2-phenylpyridine-3-carboxylate | Phenyl | Methyl | Aromatic substituent; lower polarity |
| Ethyl 4-chloronicotinate hydrochloride (CAS 174496-99-2) | 4-Chloro | Ethyl | Chlorine at 4-position; altered reactivity |
Key Insights :
Physical and Chemical Properties
- Physical State : Methyl/ethyl esters (e.g., Methyl 2-phenylpyridine-3-carboxylate) are typically oils or low-melting solids, whereas the carbamoyl group in the target compound may result in a higher melting point due to increased crystallinity .
- Solubility : The carbamoyl group enhances water solubility relative to phenyl or alkyl esters, critical for bioavailability in drug design .
- Reactivity : The 3-chloro substituent facilitates nucleophilic aromatic substitution (e.g., with amines or thiols), a trait shared with Ethyl 2-chloropyridine-3-carboxylate but absent in 4-chloro isomers .
Biological Activity
(2-Carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing available data from diverse sources, including case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN2O3
- Molecular Weight : 270.67 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various kinases, which may be a pathway for its anticancer effects.
- Antimicrobial Properties : The chloropyridine moiety is known for its antimicrobial properties, which may extend to this compound.
Antitumor Activity
Research has indicated that derivatives of chloropyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Study Findings : A study on related chloropyridine derivatives demonstrated IC50 values in the low micromolar range against gastric cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity:
- Case Studies : Related compounds with similar structures have been documented to exhibit antimicrobial effects against a range of pathogens, indicating that this compound may also possess such properties.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6o | SGC-7901 (Gastric) | 2.3 ± 0.07 | |
| Compound 6u | SGC-7901 (Gastric) | <5 | |
| (2-Carbamoylphenyl)methyl | Various | TBD | TBD |
Table 2: Antimicrobial Activity of Similar Compounds
| Compound | Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Chloropyridine Derivative A | E. coli | 15 | TBD |
| Chloropyridine Derivative B | S. aureus | 20 | TBD |
| (2-Carbamoylphenyl)methyl | TBD | TBD | TBD |
Case Studies
- Antitumor Efficacy : A study involving the synthesis and evaluation of chloropyridine derivatives showed that certain modifications led to enhanced anticancer activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Research on related compounds highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that structural features significantly influence their antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-carbamoylphenyl)methyl 2-chloropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl 2-chloropyridine-3-carboxylate derivatives (e.g., 9e in ) are synthesized by reacting 2-chloropyridine-3-carboxylate precursors with arylboronic acids under Suzuki-Miyaura conditions. Yields (42–85%) depend on solvent polarity, catalyst loading (e.g., Pd(PPh₃)₄), and temperature. Purification via silica gel chromatography (5–20% EtOAc/hexanes) is critical to isolate the product .
- Key Data :
| Starting Material | Catalyst | Yield (%) | Purification Conditions |
|---|---|---|---|
| Methyl 2-chloropyridine-3-carboxylate | Pd(PPh₃)₄ | 50–85% | 5–20% EtOAc/hexanes |
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C-NMR : Compare peaks to literature data. For example, methyl 2-phenylpyridine-3-carboxylate (13e ) in shows distinct aromatic protons (δ 7.42–8.78 ppm) and a methyl ester signal (δ 3.69 ppm) .
- HRMS : Validate molecular weight (e.g., 13e has [M+H⁺] = 214.0972 vs. calculated 213.0790) .
- IR : Confirm ester carbonyl stretches (~1725 cm⁻¹) and amide bands (if applicable) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester and carbamate groups. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved when determining the compound’s solid-state structure?
- Methodological Answer : Use SHELX programs for refinement. SHELXL handles high-resolution data and twinning, while SHELXD/SHELXE assist in experimental phasing. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to resolve discrepancies in bond angles/distances .
Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states. For example, shows that electron-withdrawing groups (e.g., –CF₃) on the pyridine ring direct substitution to the ortho position due to reduced electron density . Validate with kinetic studies (e.g., varying substituents in 13h vs. 13j ) .
Q. How should researchers address inconsistencies in bioactivity data across different assay platforms?
- Methodological Answer :
- Data Triangulation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
- Statistical Analysis : Apply ANOVA to identify platform-specific biases (e.g., ’s iterative qualitative methods). Adjust for solvent/DMSO effects using control experiments .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound vary between batches despite identical synthesis protocols?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., ’s 50% yield implies unreacted starting material).
- Solvent Effects : Deuteration shifts (e.g., CDCl₃ vs. DMSO-d₆) may alter peak splitting. Reference internal standards (TMS) .
Q. How to reconcile conflicting computational vs. experimental logP values?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
